lanatoside C
lanatoside C
lanatoside C is a natural product found in Digitalis lamarckii, Digitalis grandiflora, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
17575-22-3
VCID:
VC0532413
InChI:
InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1
SMILES:
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Molecular Formula:
C49H76O20
Molecular Weight:
985.1 g/mol
lanatoside C
CAS No.: 17575-22-3
Cat. No.: VC0532413
Molecular Formula: C49H76O20
Molecular Weight: 985.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | lanatoside C is a natural product found in Digitalis lamarckii, Digitalis grandiflora, and other organisms with data available. |
|---|---|
| CAS No. | 17575-22-3 |
| Molecular Formula | C49H76O20 |
| Molecular Weight | 985.1 g/mol |
| IUPAC Name | [6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
| Standard InChI | InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1 |
| Standard InChI Key | JAYAGJDXJIDEKI-RPGAFPMPSA-N |
| Isomeric SMILES | CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
| SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator